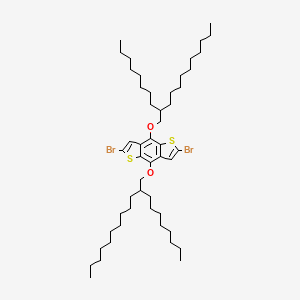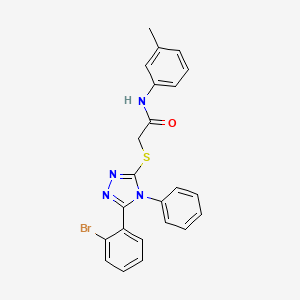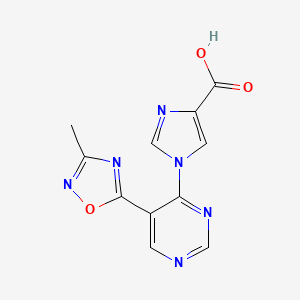
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One common method is the cyclization of a hydrazide with a nitrile oxide. For example, the reaction of 2,6-difluorobenzohydrazide with a nitrile oxide can yield the desired oxadiazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Agrochemicals: It may be used in the synthesis of pesticides or herbicides.
作用機序
The mechanism of action of 2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the difluorophenyl group can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole
- 2-(2,6-Difluorophenyl)-1,3,4-oxadiazole
- 2-(3-(2,6-Difluorophenyl)-1,2,4-thiadiazol-5-yl)aniline
Uniqueness
2-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the specific arrangement of the oxadiazole ring and the difluorophenyl group. This arrangement can result in distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H9F2N3O |
|---|---|
分子量 |
273.24 g/mol |
IUPAC名 |
2-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H9F2N3O/c15-9-5-3-6-10(16)12(9)13-18-14(20-19-13)8-4-1-2-7-11(8)17/h1-7H,17H2 |
InChIキー |
GYPORMMAOBPFHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=C(C=CC=C3F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)

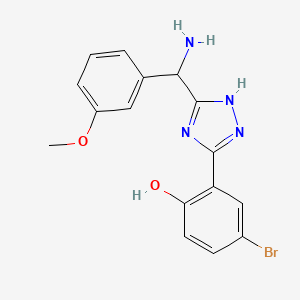
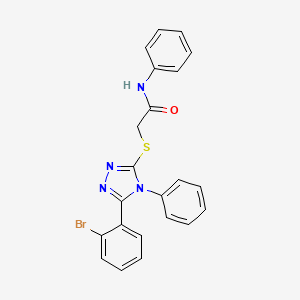
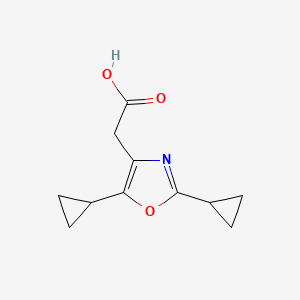

![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)



